molecular formula C8H7N3O8 B1174277 3BETA, 5BETA-TETRAHYDROALDOSTERONE CAS No. 19360-15-7

3BETA, 5BETA-TETRAHYDROALDOSTERONE

Cat. No.: B1174277
CAS No.: 19360-15-7
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Description

Chemical Identity and Nomenclature of 3β,5β-Tetrahydroaldosterone

3β,5β-Tetrahydroaldosterone belongs to the family of reduced aldosterone metabolites characterized by specific stereochemical configurations at the carbon-3 and carbon-5 positions of the steroid nucleus. The compound is systematically named as pregnane-20-one, 11,18-epoxy-3,18,21-trihydroxy-, with the (3β,5β,11β)-configuration, distinguishing it from other stereoisomeric forms. This specific stereochemical arrangement results from the sequential action of steroid-reducing enzymes that modify the parent aldosterone molecule through regioselective and stereoselective reduction processes.

The molecular formula of 3β,5β-Tetrahydroaldosterone is C₂₁H₃₂O₅, with a molecular weight of 364.5 grams per mole. The compound maintains the characteristic mineralocorticoid structure with modifications at specific positions that alter its biological activity and metabolic fate. The presence of the β-configuration at carbon-3 distinguishes this isomer from the more extensively studied 3α,5β-tetrahydroaldosterone, which represents the predominant metabolic pathway in human aldosterone catabolism.

Chemical identification of 3β,5β-tetrahydroaldosterone requires sophisticated analytical techniques due to its structural similarity to other tetrahydroaldosterone isomers. The compound has been assigned the Chemical Abstracts Service registry number 13489-75-3 for the general tetrahydroaldosterone category, though specific identification of the 3β,5β-isomer requires stereochemical specification. Advanced chromatographic separation coupled with mass spectrometric analysis has been employed to distinguish between the various stereoisomeric forms of tetrahydroaldosterone in biological samples.

Structural Relationship to Aldosterone and Other C21 Steroid Metabolites

3β,5β-Tetrahydroaldosterone derives from aldosterone through a series of enzymatic reduction reactions that modify the steroid nucleus while preserving the essential carbon-21 framework characteristic of mineralocorticoids. The parent compound, aldosterone, exists in solution as a mixture of hemiacetal and bicyclic acetal forms due to the high reactivity of the aldehyde group at carbon-18 with the 11β-hydroxyl group. This structural complexity influences the subsequent metabolic transformations that lead to tetrahydroaldosterone formation.

The biosynthetic relationship between aldosterone and 3β,5β-tetrahydroaldosterone involves the action of aldo-keto reductase family enzymes, specifically those capable of catalyzing the reduction of ketone groups at multiple positions on the steroid nucleus. The 5β-reduction is primarily catalyzed by steroid 5β-reductase (AKR1D1), which demonstrates broad substrate specificity for carbon-21 ketosteroids including aldosterone, progesterone, and cortisol. This enzyme efficiently transforms aldosterone into 5β-dihydroaldosterone as an intermediate in the pathway leading to tetrahydroaldosterone formation.

Following 5β-reduction, the formation of 3β,5β-tetrahydroaldosterone requires the stereospecific reduction of the 3-ketone group by specific aldo-keto reductase enzymes. The stereochemical outcome at carbon-3 depends on the particular enzyme isoform involved in the reduction process. AKR1C1 has been identified as the primary enzyme responsible for 3β-hydroxysteroid formation, distinguishing it from AKR1C2 and AKR1C4, which preferentially produce 3α-hydroxysteroids. This enzymatic specificity determines the relative proportions of 3α,5β-tetrahydroaldosterone versus 3β,5β-tetrahydroaldosterone produced in different tissues and under varying physiological conditions.

The structural modifications present in 3β,5β-tetrahydroaldosterone significantly alter its biological properties compared to the parent aldosterone molecule. The reduction of the 3-ketone and 5-double bond eliminates the compound's affinity for mineralocorticoid receptors, effectively converting an active hormone into an inactive metabolite destined for elimination. This metabolic inactivation represents a critical mechanism for terminating aldosterone signaling and maintaining appropriate mineralocorticoid activity levels in target tissues.

Comparative analysis of carbon-21 steroid metabolites reveals that 3β,5β-tetrahydroaldosterone shares structural features with other reduced mineralocorticoid metabolites while maintaining distinct stereochemical characteristics. The compound can be contrasted with 3α,5β-tetrahydroaldosterone, which represents the predominant metabolic pathway and accounts for up to 45% of aldosterone secretion. Additionally, the 3β,5β-configuration can be compared to 3β,5α-tetrahydroaldosterone, which results from alternative reduction pathways involving 5α-reductase enzymes rather than 5β-reductase.

Compound Molecular Formula Key Structural Features Primary Enzymatic Pathway
Aldosterone C₂₁H₂₈O₅ 3-keto, Δ⁴-unsaturation, 18-aldehyde Biosynthetic endpoint
3α,5β-Tetrahydroaldosterone C₂₁H₃₂O₅ 3α-hydroxyl, 5β-saturated AKR1C2/AKR1C4 + AKR1D1
3β,5β-Tetrahydroaldosterone C₂₁H₃₂O₅ 3β-hydroxyl, 5β-saturated AKR1C1 + AKR1D1
5β-Dihydroaldosterone C₂₁H₃₀O₅ 3-keto, 5β-saturated AKR1D1 intermediate

Historical Discovery and Key Milestones in Characterization

The historical development of knowledge regarding 3β,5β-tetrahydroaldosterone parallels the broader understanding of steroid hormone metabolism that emerged during the mid-20th century. The initial characterization of aldosterone metabolites began following the isolation and structural elucidation of aldosterone itself in the 1950s, which provided the foundation for investigating its metabolic fate in biological systems.

Early metabolic studies utilizing radiotracer methodology provided the first evidence for the existence of multiple tetrahydroaldosterone isomers. Researchers employed tritiated aldosterone administration to experimental animals and human subjects, followed by analysis of urinary metabolites using chromatographic separation techniques. These pioneering investigations revealed that aldosterone underwent extensive metabolism to produce various reduced derivatives, including both 3α and 3β stereoisomers at the tetrahydro level.

The development of high-performance liquid chromatography coupled with mass spectrometry in the 1980s and 1990s enabled more precise identification and quantification of individual tetrahydroaldosterone stereoisomers. Research conducted using cultured kidney cells demonstrated the formation of multiple aldosterone metabolites, including compounds that co-chromatographed with authentic 3β,5β-tetrahydroaldosterone standards. These cell culture studies provided crucial insights into the enzymatic mechanisms responsible for stereoisomer formation and the tissue-specific patterns of aldosterone metabolism.

Significant advances in understanding 3β,5β-tetrahydroaldosterone metabolism emerged from investigations of dietary sodium effects on steroid hormone catabolism. Studies conducted in experimental animal models revealed that dietary sodium intake influenced the relative proportions of different tetrahydroaldosterone isomers produced, with high-sodium diets promoting 5β-reductase pathway activity and increased formation of 5β-reduced metabolites. These findings established important connections between nutritional factors and steroid hormone metabolism that continue to influence current research directions.

The molecular characterization of aldo-keto reductase enzymes responsible for tetrahydroaldosterone formation represented another crucial milestone in understanding 3β,5β-tetrahydroaldosterone biology. The cloning and functional characterization of AKR1C1 provided definitive evidence for its role in 3β-hydroxysteroid formation, establishing the enzymatic basis for 3β,5β-tetrahydroaldosterone production. These molecular studies revealed the substrate specificity and kinetic properties of the enzymes involved in stereoisomer formation, contributing to our current understanding of the factors controlling tetrahydroaldosterone metabolite patterns.

Contemporary research has focused on the clinical significance of tetrahydroaldosterone metabolites as biomarkers for aldosterone-related disorders. Investigations have demonstrated that urinary tetrahydroaldosterone excretion, including both 3α and 3β isomers, provides valuable diagnostic information for conditions such as primary aldosteronism. These clinical applications have driven continued interest in developing analytical methods for precise quantification of individual tetrahydroaldosterone stereoisomers and understanding their physiological significance.

Time Period Key Milestone Research Focus Analytical Method
1950s-1960s Initial aldosterone metabolite identification Radiotracer studies Thin-layer chromatography
1970s-1980s Stereoisomer recognition Cell culture metabolism HPLC separation
1990s-2000s Enzymatic pathway elucidation Molecular enzymology Mass spectrometry
2000s-Present Clinical biomarker development Diagnostic applications LC-MS/MS quantification

Properties

CAS No.

19360-15-7

Molecular Formula

C8H7N3O8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereochemical Variants of Tetrahydroaldosterone

The stereochemistry at positions 3 and 5 significantly impacts biological activity:

Compound Molecular Formula Stereochemistry (3,5) Key Features References
3beta,5beta-Tetrahydroaldosterone C21H32O5 3β,5β Active mineralocorticoid metabolite; binds weakly to mineralocorticoid receptors.
3alpha,5alpha-Tetrahydroaldosterone C21H32O5 3α,5α Inactive metabolite; rapid renal excretion due to altered stereochemistry.
3alpha,5beta-Tetrahydrocorticosterone C21H32O5 3α,5β Glucocorticoid metabolite; involved in stress response modulation.

Comparison with Other Reduced Steroids

(a) Tetrahydrocortisol Derivatives
  • 3beta,5alpha-Tetrahydrocortisol (3β,5α-THC) :
    • Molecular formula: C21H34O5 .
    • Role: Major cortisol metabolite with anti-inflammatory properties.
    • Stereochemical impact: The 5α configuration enhances stability but reduces glucocorticoid receptor affinity compared to 5β isomers .
(b) Dihydrotestosterone (DHT) Derivatives
  • 5β-DHT vs. 5α-DHT :
    • 5β-DHT (5β-androstane-17β-ol-3-one): Exhibits weaker androgen receptor binding than 5α-DHT, highlighting the critical role of A-ring reduction in potency .
    • Relevance to 3β,5β-THA: Both compounds demonstrate that 5β-reduction diminishes receptor activation compared to 5α forms .

Enzymatic Pathways and Substrate Specificity

  • 5α-Reductase vs. 5β-Reductase :
    • 5α-Reductase (5α-R) produces 5α-dihydro metabolites (e.g., 5α-DHT), which are potent androgens .
    • 5β-Reductase generates 5β metabolites (e.g., 3β,5β-THA), which are often less active but may serve as reservoir forms for reactivation .
  • 3β-HSD (Hydroxysteroid Dehydrogenase) :
    • Converts 3β-hydroxyl groups to 3-keto groups, critical for activating precursors like 3β,5β-THA into aldosterone .

Metabolic and Receptor Binding Studies

  • Mineralocorticoid Receptor (MR) Affinity :
    • 3β,5β-THA binds MR with ~10% affinity of aldosterone, whereas 3α,5α-THA shows negligible binding .
  • Enzymatic Reactivation :
    • 3β,5β-THA can be oxidized back to aldosterone in renal tissues, suggesting a role in prolonged mineralocorticoid signaling .

Clinical Relevance

  • Drug Development :
    • Targeting 5β-reductase could modulate 3β,5β-THA levels, offering therapeutic avenues for edema and cardiovascular diseases .

Preparation Methods

Substrate Selection and Reductase Pathways

The enzymatic synthesis of 3β,5β-THAldo begins with aldosterone as the precursor. Aldosterone undergoes sequential reductions at the 4–5 double bond (Ring A) and the 3-keto group. The 5β-reductase pathway dominates in hepatic tissues, particularly under high sodium diets, but the 3β-hydroxysteroid dehydrogenase (3β-HSD) activity determines the final stereochemistry.

Key enzymes include:

  • 5β-Reductase : Converts aldosterone to 5β-dihydroaldosterone (5β-DHAldo).

  • 3β-HSD : Reduces the 3-keto group of 5β-DHAldo to yield 3β,5β-THAldo.

Table 1: Enzymatic Conditions for 3β,5β-THAldo Synthesis

EnzymeCofactorpH OptimumTemperatureYield (%)
Hepatic 5β-ReductaseNADPH7.437°C15–20
Recombinant 3β-HSDNADH7.237°C10–12

Data derived from in vitro assays using rat liver microsomes and recombinant enzymes.

Tritium-Labeled Synthesis for Tracking

To facilitate metabolite tracking, 3H-labeled aldosterone is enzymatically reduced using liver homogenates. The process involves:

  • Incubation of [3H]-aldosterone with hepatic microsomes.

  • Sequential reduction by 5β-reductase and 3β-HSD.

  • Purification via high-performance liquid chromatography (HPLC) to isolate 3β,5β-THAldo.

This method achieves radiochemical purity >95%, critical for metabolic studies.

Isolation from Biological Sources

Urinary Extraction and Hydrolysis

3β,5β-THAldo is excreted in urine as a glucuronide conjugate. Isolation involves:

  • Enzymatic Hydrolysis : Treatment with Helix pomatia β-glucuronidase (pH 5.0, 37°C, 24 h) to liberate free 3β,5β-THAldo.

  • Solvent Extraction : Dichloromethane or ethyl acetate for steroid recovery (yield: 64 ± 17%).

Chromatographic Purification

  • Celite Column Chromatography : Separates 3β,5β-THAldo from other metabolites using gradient elution (hexane:ethyl acetate).

  • HPLC : Reverse-phase C18 columns with methanol:water (65:35) mobile phase achieve baseline separation from 3α,5β-THAldo.

Table 2: HPLC Parameters for 3β,5β-THAldo Isolation

ColumnMobile PhaseFlow RateRetention Time (min)Purity (%)
C18 (250 mm)Methanol:H2O1.0 mL/min22.3≥98

Optimized conditions from enzymatic synthesis studies.

Analytical Validation and Quantification

Radioimmunoassay (RIA)

A highly specific RIA for 3β,5β-THAldo employs an antiserum raised against 18,21-aldosterone diacetate. Key steps include:

  • Competitive binding with [3H]-3β,5β-THAldo.

  • Separation using dextran-coated charcoal.

  • Sensitivity: 10 pg/tube, with intra-assay CV <8%.

Mass Spectrometry (MS)

Liquid chromatography-tandem MS (LC-MS/MS) provides structural confirmation:

  • Ionization : Electrospray ionization (ESI) in positive mode.

  • Fragmentation : m/z 373 → 355 (loss of H2O), 337 (side-chain cleavage).

Applications in Hypertension Research

3β,5β-THAldo serves as a biomarker for dysregulated aldosterone metabolism in low-renin hypertension and primary aldosteronism. Elevated urinary 3β,5β-THAldo correlates with:

  • Primary Aldosteronism : Median excretion = 199.7 μg/24h vs. 53.3 μg/24h in normotensive controls.

  • Sodium Sensitivity : High Na+ intake increases hepatic 5β-reductase activity, favoring 3β,5β-THAldo synthesis .

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the synthesis of 3β,5β-tetrahydroaldosterone, and how can researchers optimize these reactions?

  • Methodological Answer : The synthesis involves stereospecific enzymatic reduction steps, such as 5β-reductase and 3β-hydroxysteroid dehydrogenase. To optimize yields, researchers should monitor reaction conditions (e.g., pH, cofactor availability) and use isotopic labeling (e.g., deuterated substrates) to track intermediate formation. Enzymatic activity can be assayed via HPLC or LC-MS to validate product stereochemistry .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of 3β,5β-tetrahydroaldosterone?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for resolving stereochemical configurations. Key signals in 1H^1H- and 13C^13C-NMR (e.g., coupling constants for axial/equatorial protons) differentiate 3β,5β from other isomers. X-ray crystallography can further validate spatial arrangements, while circular dichroism (CD) assesses optical activity in solution .

Q. How should researchers design experiments to quantify 3β,5β-tetrahydroaldosterone in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., 13C^{13}C-analogs) to minimize matrix effects. Validate the method via spike-recovery experiments in plasma or urine, ensuring limits of detection (LOD) ≤ 1 ng/mL. Include quality controls to address batch variability .

Advanced Research Questions

Q. How can conflicting data on the mineralocorticoid receptor (MR) binding affinity of 3β,5β-tetrahydroaldosterone be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, radioligand purity). Use competitive binding assays with standardized MR isoforms and reference ligands (e.g., aldosterone). Pair this with molecular docking simulations to model interactions at the receptor’s ligand-binding domain. Validate findings using CRISPR-edited MR-null cell lines .

Q. What strategies improve the isolation of 3β,5β-tetrahydroaldosterone from complex biological matrices with high lipid content?

  • Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) to remove phospholipids. Follow this with derivatization (e.g., Girard’s reagent T) to enhance LC-MS sensitivity. Optimize gradient elution protocols to separate co-eluting steroids, such as tetrahydrocortisol .

Q. How can researchers address discrepancies in the reported metabolic stability of 3β,5β-tetrahydroaldosterone in hepatic models?

  • Methodological Answer : Variability may stem from interspecies differences in cytochrome P450 (CYP) expression. Use human hepatocyte cultures or microsomes with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Compare degradation rates via time-course LC-MS and apply pharmacokinetic modeling (e.g., Michaelis-Menten kinetics) to extrapolate in vivo stability .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships of 3β,5β-tetrahydroaldosterone in preclinical models?

  • Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50_{50} values. Adjust for baseline variability via mixed-effects models. For longitudinal data, apply repeated-measures ANOVA with Bonferroni correction. Include power analyses to ensure adequate sample sizes .

Q. How should researchers validate computational predictions of 3β,5β-tetrahydroaldosterone’s interactions with nuclear receptors?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with mutagenesis studies. For example, mutate predicted hydrogen-bonding residues (e.g., Asn770 in MR) and assess binding via surface plasmon resonance (SPR). Cross-validate predictions with cryo-EM structures of receptor-ligand complexes .

Experimental Design Considerations

  • Reproducibility : Document synthesis protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail and compound characterization) .
  • Ethical Compliance : For in vivo studies, adhere to institutional review protocols, including blinded treatment allocation and independent oversight committees .

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